molecular formula C9H19NO2 B14774158 2-Ethylbutyl 2-aminopropanoate

2-Ethylbutyl 2-aminopropanoate

Cat. No.: B14774158
M. Wt: 173.25 g/mol
InChI Key: BBDQDTSBXDTVIF-UHFFFAOYSA-N
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Description

2-Ethylbutyl 2-aminopropanoate is an ester derivative of alanine, characterized by a 2-ethylbutyl alcohol moiety esterified with the carboxyl group of 2-aminopropanoic acid. Its hydrochloride salt, (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride (CAS 946511-97-3), is a chiral compound with a molecular formula of C₉H₂₀ClNO₂ and a molar mass of 209.71 g/mol . Key properties include:

  • Purity: ≥95% (technical grade) to 99% (pharmaceutical grade) .
  • Storage: Requires refrigeration at +2 to +8°C in its hydrochloride form , though some suppliers recommend room temperature under inert atmospheres for non-salt forms .
  • Applications: Primarily used as an intermediate in pharmaceutical synthesis, notably in the production of antiviral drugs like Remdesivir .

Properties

IUPAC Name

2-ethylbutyl 2-aminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-8(5-2)6-12-9(11)7(3)10/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDQDTSBXDTVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-ethylbutyl (2S)-2-aminopropanoate can be synthesized through the esterification reaction between a carboxylic acid and an alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction scheme is as follows:

Carboxylic Acid+AlcoholEster+Water\text{Carboxylic Acid} + \text{Alcohol} \rightarrow \text{Ester} + \text{Water} Carboxylic Acid+Alcohol→Ester+Water

Industrial Production Methods

In industrial settings, the production of esters like 2-ethylbutyl (2S)-2-aminopropanoate often involves continuous processes where the reactants are fed into a reactor, and the ester product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

2-ethylbutyl (2S)-2-aminopropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into the carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Scientific Research Applications

2-ethylbutyl (2S)-2-aminopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylbutyl (2S)-2-aminopropanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the biological context and the presence of specific enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 2-Amino-2-Methylpropanoate (CAS 1113-49-1)
  • Formula: C₆H₁₃NO₂.
  • Key Differences: Contains a branched methyl group on the amino carbon (2-aminoisobutyrate structure), altering steric hindrance and reactivity compared to the linear 2-ethylbutyl chain in the target compound.
  • Applications : Used in organic synthesis for peptidomimetics due to its enhanced stability .
Ethyl 2-[N-(tert-Butylsulfonyl)Amino]Propanoate
  • Formula: C₉H₁₉NO₄S.
  • Key Differences: Incorporates a sulfonyl-protected amino group, increasing resistance to nucleophilic attack. This makes it suitable for stepwise synthesis requiring temporary amino protection .
Remdesivir Intermediate: 2-Ethylbutyl (2S)-2-Aminopropanoate
  • Role : The ester group in Remdesivir enhances lipid solubility, facilitating cellular uptake. The (S)-enantiomer is critical for antiviral activity, underscoring the importance of chirality in pharmacological efficacy .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Functional Groups Boiling Point Solubility Stability
2-Ethylbutyl 2-aminopropanoate HCl 209.71 Ester, amine (HCl salt) N/A Polar solvents Stable at 2–8°C
Ethyl 2-amino-2-methylpropanoate 131.17 Ester, branched amine ~200°C (est.) Moderate polarity Hygroscopic
Ethyl 2-(methylamino)propanoate 145.19 Ester, methylamino group N/A Ethanol-soluble Air-sensitive
Key Observations :
  • The hydrochloride salt form of this compound improves crystallinity and shelf life compared to non-salt analogs .
  • Branched-chain analogs (e.g., ethyl 2-amino-2-methylpropanoate) exhibit higher volatility and lower melting points due to reduced molecular symmetry .

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